Sodium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate Sodium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate
Brand Name: Vulcanchem
CAS No.: 133167-77-8
VCID: VC21230277
InChI: InChI=1S/C12H15NO6S.Na/c1-7-4-9(13-12(15)5-8(2)14)10(19-3)6-11(7)20(16,17)18;/h4,6H,5H2,1-3H3,(H,13,15)(H,16,17,18);/q;+1/p-1
SMILES: CC1=CC(=C(C=C1S(=O)(=O)[O-])OC)NC(=O)CC(=O)C.[Na+]
Molecular Formula: C12H14NNaO6S
Molecular Weight: 323.3 g/mol

Sodium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate

CAS No.: 133167-77-8

Cat. No.: VC21230277

Molecular Formula: C12H14NNaO6S

Molecular Weight: 323.3 g/mol

* For research use only. Not for human or veterinary use.

Sodium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate - 133167-77-8

Specification

CAS No. 133167-77-8
Molecular Formula C12H14NNaO6S
Molecular Weight 323.3 g/mol
IUPAC Name sodium;5-methoxy-2-methyl-4-(3-oxobutanoylamino)benzenesulfonate
Standard InChI InChI=1S/C12H15NO6S.Na/c1-7-4-9(13-12(15)5-8(2)14)10(19-3)6-11(7)20(16,17)18;/h4,6H,5H2,1-3H3,(H,13,15)(H,16,17,18);/q;+1/p-1
Standard InChI Key ZAUOYAYGXONHDV-UHFFFAOYSA-M
Isomeric SMILES CC1=CC(=C(C=C1S(=O)(=O)[O-])OC)NC(=O)CC(=O)C.[Na+]
SMILES CC1=CC(=C(C=C1S(=O)(=O)[O-])OC)NC(=O)CC(=O)C.[Na+]
Canonical SMILES CC1=CC(=C(C=C1S(=O)(=O)[O-])OC)NC(=O)CC(=O)C.[Na+]

Introduction

Physical and Chemical Properties

The physical and chemical properties of Sodium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate determine its behavior in various experimental conditions and its potential applications in research and industry.

Structural Characteristics

Sodium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate features a complex organic structure with multiple functional groups. The core structure is based on a benzenesulfonic acid with the following key components:

  • A sodium counterion to the sulfonate group

  • A 5-methoxy substituent on the benzene ring

  • A 2-methyl substituent on the benzene ring

  • A 4-(3-oxobutanamido) group, which is essentially an acetoacetamide side chain

Molecular Information

The compound is defined by the following molecular parameters:

PropertyValue
Molecular FormulaC12H14NNaO6S
Molecular Weight323.3 g/mol
Standard InChIInChI=1S/C12H15NO6S.Na/c1-7-4-9(13-12(15)5-8(2)14)10(19-3)6-11(7)20(16,17)18;/h4,6H,5H2,1-3H3,(H,13,15)(H,16,17,18);/q;+1/p-1
Standard InChIKeyZAUOYAYGXONHDV-UHFFFAOYSA-M
Canonical SMILESCC1=CC(=C(C=C1S(=O)(=O)[O-])OC)NC(=O)CC(=O)C.[Na+]

These specifications uniquely identify the compound in chemical databases and publications.

Synthesis Methods and Production

The synthesis of Sodium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate typically involves multiple reaction steps and careful control of conditions to achieve the desired product with high purity.

Industrial Production

Applications and Uses

Sodium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate has several potential applications in research and industry, though specific documented uses appear limited in the search results.

Chemical Research Applications

In the field of chemistry, this compound can serve as:

  • A building block in organic synthesis, particularly for constructing more complex molecular structures

  • A reagent in chemical reactions, potentially exploiting the reactivity of the acetoacetamido group

  • A potential intermediate in the synthesis of pharmaceuticals or other fine chemicals

Industrial Uses

The potential industrial applications of this compound might include:

  • Use as a specialty chemical in specific industrial processes

  • Application in analytical chemistry

  • Component in research-oriented product development

Comparative Analysis

A comparative analysis of Sodium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate with related compounds provides context for understanding its unique properties and potential applications.

Comparison with Ammonium Salt Variant

The closely related compound Ammonium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate (CAS 72705-22-7) shares the same organic structure but differs in its counterion (ammonium instead of sodium) . This difference could affect:

  • Solubility characteristics

  • Crystal structure

  • Stability in various environments

  • Performance in specific applications

The selection between sodium and ammonium salts would depend on the specific requirements of the intended application, such as pH sensitivity, solubility needs, or compatibility with other reagents .

Relation to Parent Compound

Both the sodium salt and ammonium salt variants derive from the parent compound Benzenesulfonic acid, 4-[(1,3-dioxobutyl)amino]-5-methoxy-2-methyl- (CID 112871) . The parent acid would have different physical properties compared to its salts, particularly regarding solubility and acidity.

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